REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Br[C:8]1[CH:9]=[N:10][CH:11]=[C:12]([Br:15])[C:13]=1[CH3:14].[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1.C(OCC)(=O)C>CN(C)C(=O)C.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Br:15][C:12]1[CH:11]=[N:10][CH:9]=[C:8]([C:21]2[CH:22]=[CH:23][C:18]([O:17][CH3:16])=[CH:19][CH:20]=2)[C:13]=1[CH3:14] |f:0.1.2,6.7,8.9.10.11.12|
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Name
|
|
Quantity
|
4.52 g
|
Type
|
reactant
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Smiles
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COC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C.O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
8.22 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
7.46 g
|
Type
|
reactant
|
Smiles
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BrC=1C=NC=C(C1C)Br
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at 80° C. for 4 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
was synthesized
|
Type
|
CUSTOM
|
Details
|
was set to room temperature
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Type
|
CUSTOM
|
Details
|
the insolubles were removed by filtration
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Type
|
WASH
|
Details
|
The obtained filtrate was successively washed with water (twice) and a saturated aqueous NaCl solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
by removing the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (eluting solvent: n-hexane/ethyl acetate=4/1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC=C(C1C)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.83 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |